
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a derivative of thiophene-2-carboxamide, which is a molecule of interest due to its potential biological properties. Thiophene derivatives have been studied for their effects on cell growth and DNA synthesis in various cell types. For instance, N-glycosyl-thiophene-2-carboxamides have shown to inhibit DNA synthesis in bovine aortic endothelial cells and the growth of synoviocytes . The presence of a pyrazinyl group in the compound suggests potential for varied biological activity, given that pyrazine derivatives have been synthesized and analyzed for their electronic and nonlinear optical properties .
Synthesis Analysis
The synthesis of related thiophene-2-carboxamide derivatives involves various chemical reactions. For example, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved through a Suzuki cross-coupling reaction, which is a palladium-catalyzed cross-coupling between organoboron compounds and halides . The intermediate compound required for the synthesis was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by TiCl4 . This method could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamide derivatives has been characterized using X-ray crystallography and spectroscopic methods. For instance, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined, showing intra and intermolecular hydrogen bonds . Conformational analysis of N-glycosyl-thiophene-2-carboxamides revealed that the pyranose rings adopted 4C1 conformations and that the carbonyl oxygen and sulfur of the thiophene adopted an s-cis conformation . These findings provide insights into the possible conformations and structural characteristics of this compound.
Chemical Reactions Analysis
Thiophene-2-carboxamide derivatives undergo various chemical reactions. The synthesis of these compounds often involves cross-coupling reactions, such as the Suzuki reaction, which is a versatile method for creating carbon-carbon bonds . The reactivity of the thiophene moiety and the substituents attached to it can significantly influence the types of chemical reactions the compound can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carboxamide derivatives can be predicted using computational methods such as density functional theory (DFT) calculations. For example, DFT and Møller-Plesset (MP2) calculations were used to explore the geometries of thiophene-2-carboxamides, finding that the s-cis conformer was more stable than the s-trans isomer . Additionally, DFT calculations were used to determine reactivity parameters and nonlinear optical properties of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which could be relevant for the analysis of this compound .
Scientific Research Applications
Synthesis and Chemical Properties
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a compound that has been explored in the context of heterocyclic synthesis, demonstrating a broad range of chemical reactivities and potential for generating diverse molecular architectures. For instance, the reactivity of related thiophenylhydrazonoacetates toward various nitrogen nucleophiles has been investigated to yield a spectrum of heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine derivatives (Mohareb et al., 2004). This underscores the compound's utility in facilitating the synthesis of complex molecular structures for further investigation.
Catalysis and Reaction Mechanisms
The compound also plays a role in studying catalysis and reaction mechanisms. For instance, the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving ANRORC rearrangement, highlights its potential in revealing novel chemical pathways and reaction dynamics (Ledenyova et al., 2018).
Material Science and Engineering
The exploration of pyrazine derivatives in material science, especially in the context of synthesizing compounds with electronic and nonlinear optical properties, is another significant application. The facile synthesis and DFT calculations of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have provided insights into their reactivity parameters and electronic delocalization, which are critical for designing materials with specific optical characteristics (Ahmad et al., 2021).
Antimicrobial Activity
Additionally, certain derivatives of this compound class have demonstrated promising antimicrobial activities. For example, the synthesis and evaluation of thiophenyl pyrazoles and isoxazoles have shown significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents (Sowmya et al., 2018).
Mechanism of Action
Target of Action
Similar compounds such as pyrazinamide, a first-line drug used in shortening tb therapy, have been shown to exhibit anti-tubercular activity against mycobacterium tuberculosis .
Biochemical Pathways
Similar compounds have been shown to exhibit anti-tubercular activity, suggesting that they may affect pathways related to mycobacterium tuberculosis .
Result of Action
Similar compounds have been shown to exhibit anti-tubercular activity, suggesting that they may have a significant effect on mycobacterium tuberculosis .
properties
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(13-2-1-9-21-13)17-6-8-19-7-3-11(18-19)12-10-15-4-5-16-12/h1-5,7,9-10H,6,8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUSSSTWLXECSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzhydryl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2545124.png)
![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2545125.png)
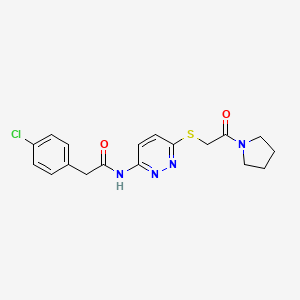

![1-[4-[4-(1-Hydroxypropan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2545132.png)
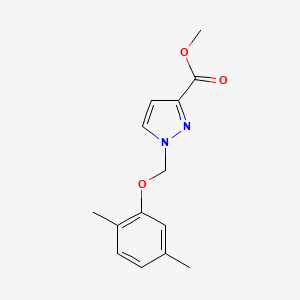
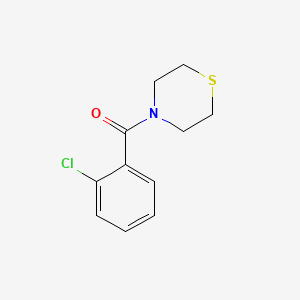
![Ethyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2545137.png)
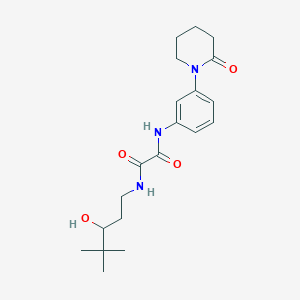
![2-((1-(3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2545139.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[benzyl(ethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide](/img/structure/B2545143.png)
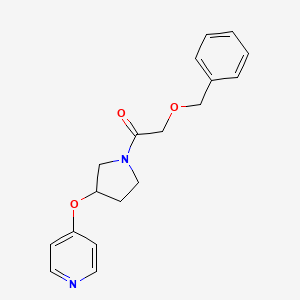
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B2545145.png)